

Aumolertinib's Binding Kinetics to EGFR T790M: A Technical Overview

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Compound of Interest

Compound Name: Aumolertinib

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Introduction

Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2][3][4] This technical guide provides an in-depth analysis of the binding kinetics of **aumolertinib** to the EGFR T790M mutant, consolidating available quantitative data, outlining detailed experimental protocols for characterization, and visualizing key pathways and processes.

Aumolertinib is an irreversible, covalent inhibitor that selectively targets the ATP-binding site of EGFR.[2] Its chemical structure, featuring a cyclopropyl group on the indole nitrogen ring, enhances its stability and binding affinity for the T790M mutant, while minimizing activity against wild-type (WT) EGFR.[5] This high selectivity contributes to its favorable safety profile. The mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the EGFR active site, leading to sustained inhibition of the kinase activity and downstream signaling pathways.[6]

Quantitative Data: Inhibitory Potency of Aumolertinib

While specific kinetic constants such as k_{on} , k_{off} , and k_{inact}/K_i for the interaction between **aumolertinib** and EGFR T790M are not readily available in publicly accessible literature, the half-maximal inhibitory concentrations (IC₅₀) provide a robust measure of its potent and selective inhibitory activity. The following table summarizes the reported IC₅₀ values of **aumolertinib** against various EGFR mutant forms.

EGFR Mutant	IC ₅₀ (nM)	Reference
T790M	0.37 ± 0.04	[7]
T790M/L858R	0.29 ± 0.10	[7]
T790M/Del19	0.21 ± 0.10	[7]
L858R	Data not available	
Del19	Data not available	
Wild-Type (WT)	3.39 ± 0.53	[8]

Note: The lower IC₅₀ values against the T790M-containing mutants compared to the wild-type EGFR underscore the high selectivity of **aumolertinib**.

Experimental Protocols

The characterization of the binding kinetics of a covalent inhibitor like **aumolertinib** to its target, EGFR T790M, typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments that are likely employed in such studies.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC₅₀ values of **aumolertinib** against various EGFR kinase domains.

Objective: To quantify the concentration of **aumolertinib** required to inhibit 50% of the EGFR T790M kinase activity.

Materials:

- Recombinant human EGFR T790M kinase domain
- ULight™-poly-GT substrate
- Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
- ATP (Adenosine triphosphate)
- **Aumolertinib** (serial dilutions)
- Assay buffer (e.g., HEPES, MgCl₂, EGTA, Tween-20)
- 384-well low-volume plates
- TR-FRET plate reader

Procedure:

- Enzyme and Substrate Preparation: Prepare a solution of the EGFR T790M kinase and ULight™-poly-GT substrate in the assay buffer.
- Compound Addition: Add serial dilutions of **aumolertinib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Initiation: Add the EGFR T790M enzyme and substrate mixture to the wells to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
- Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and EDTA.
- Signal Measurement: After another incubation period (e.g., 60 minutes), measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

- Data Analysis: Plot the TR-FRET signal against the logarithm of the **aumolertinib** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Covalent Binding Assessment by Mass Spectrometry

This method directly confirms the covalent adduction of **aumolertinib** to the EGFR T790M protein.

Objective: To verify the formation of a covalent bond between **aumolertinib** and EGFR T790M and to identify the site of modification.

Materials:

- Recombinant human EGFR T790M kinase domain
- **Aumolertinib**
- Incubation buffer (e.g., Tris-HCl)
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (mass spectrometry grade)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Incubation: Incubate the EGFR T790M protein with an excess of **aumolertinib** at 37°C for a sufficient time to ensure complete adduction. A control sample with DMSO is prepared in parallel.
- Denaturation and Reduction: Denature the protein by adding urea and reduce the disulfide bonds with DTT.

- Alkylation: Alkylate the free cysteine residues with iodoacetamide.
- Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using trypsin overnight at 37°C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant peptides.
- Data Analysis: Search the acquired MS/MS spectra against the human protein database, specifying the mass of **aumolertinib** as a potential modification on cysteine residues. The identification of a peptide with a mass shift corresponding to the molecular weight of **aumolertinib** on Cys797 confirms the covalent binding and its location.

Cellular Thermal Shift Assay (CETSA)

CETSA is a cell-based assay that can be used to verify target engagement of **aumolertinib** with EGFR T790M in a cellular environment.

Objective: To demonstrate that **aumolertinib** binds to and stabilizes EGFR T790M within intact cells.

Materials:

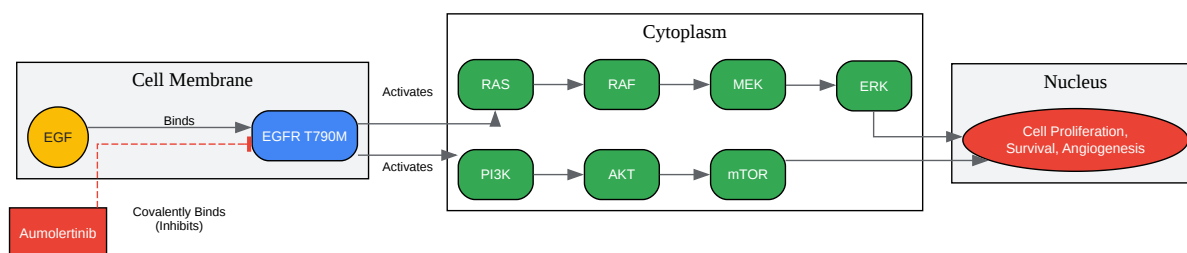
- NSCLC cell line expressing EGFR T790M (e.g., NCI-H1975)
- **Aumolertinib**
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Western blot reagents and equipment
- Antibodies against EGFR and a loading control (e.g., GAPDH)

Procedure:

- **Cell Treatment:** Treat the EGFR T790M-expressing cells with **aumolertinib** or DMSO (vehicle control) for a specified time.
- **Heating:** Harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- **Western Blot Analysis:** Collect the supernatant containing the soluble proteins and analyze the levels of EGFR T790M by Western blotting.
- **Data Analysis:** Quantify the band intensities for EGFR T790M at each temperature for both the **aumolertinib**-treated and control groups. A shift in the melting curve to a higher temperature for the **aumolertinib**-treated sample indicates that the drug has bound to and stabilized the EGFR T790M protein.

Visualizations

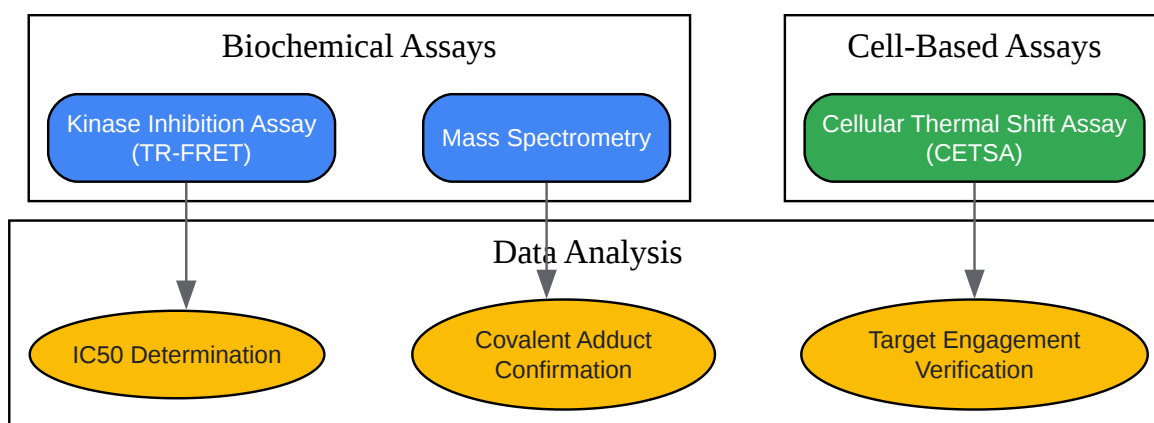
EGFR T790M Signaling Pathway and Inhibition by Aumolertinib



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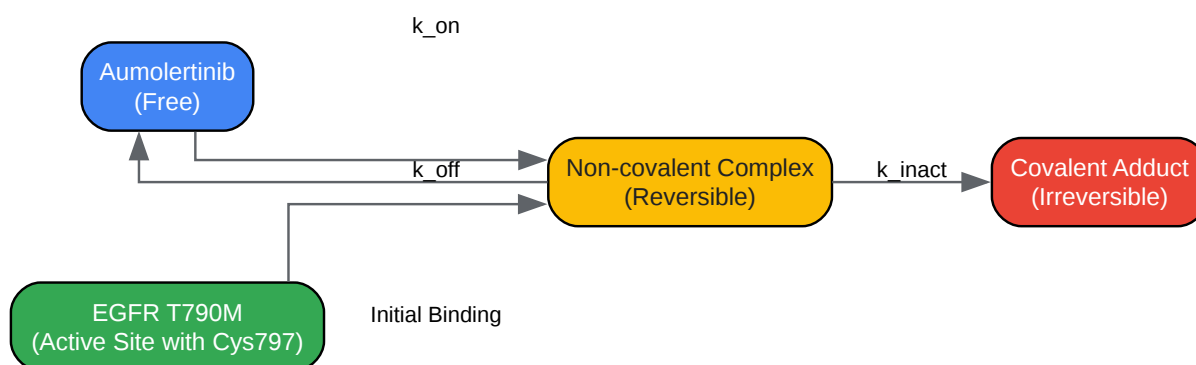
Caption: EGFR T790M signaling pathway and its inhibition by **Aumolertinib**.

Experimental Workflow for Aumolertinib Binding Kinetics Analysis

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Caption: Workflow for analyzing **Aumolertinib**'s binding kinetics.

Aumolertinib's Covalent Binding Mechanism to EGFR T790M

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Caption: **Aumolertinib's** two-step covalent binding to EGFR T790M.

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